molecular formula C16H16FN3O2 B11589788 2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11589788
M. Wt: 301.31 g/mol
InChI Key: RRALYNRPDYCJME-UHFFFAOYSA-N
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Description

2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a fluorophenoxy group, a piperidinyl group, and a nitrile group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the fluorophenoxy group: This step involves the reaction of the oxazole intermediate with a fluorophenol derivative.

    Attachment of the piperidinyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the piperidinyl or fluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-[(2-Bromophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile
  • 2-[(2-Methylphenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile

Uniqueness

2-[(2-Fluorophenoxy)methyl]-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile is unique due to the presence of the fluorophenoxy group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16FN3O2

Molecular Weight

301.31 g/mol

IUPAC Name

2-[(2-fluorophenoxy)methyl]-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C16H16FN3O2/c17-12-6-2-3-7-14(12)21-11-15-19-13(10-18)16(22-15)20-8-4-1-5-9-20/h2-3,6-7H,1,4-5,8-9,11H2

InChI Key

RRALYNRPDYCJME-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(N=C(O2)COC3=CC=CC=C3F)C#N

Origin of Product

United States

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